5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzaldehyde
Description
5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzaldehyde is an organic compound with a complex structure that includes bromine, chlorine, and aldehyde functional groups
Properties
IUPAC Name |
5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClO3/c17-13-2-7-16(12(10-13)11-19)21-9-1-8-20-15-5-3-14(18)4-6-15/h2-7,10-11H,1,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGKLIQOVICVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCOC2=C(C=C(C=C2)Br)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzaldehyde typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-hydroxybenzaldehyde and 4-chlorophenol.
Etherification: The 4-chlorophenol is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(4-chlorophenoxy)propanol.
Coupling Reaction: The 3-(4-chlorophenoxy)propanol is then coupled with 5-bromo-2-hydroxybenzaldehyde using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzoic acid.
Reduction: 5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzyl alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, altering their function. The exact molecular targets and pathways involved can vary but often include interactions with cellular receptors and enzymes that regulate critical biological processes.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-hydroxybenzaldehyde: Shares the bromine and aldehyde functional groups but lacks the extended ether linkage.
4-chlorophenoxyacetic acid: Contains the chlorophenoxy group but differs in the overall structure and functional groups.
Uniqueness
5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzaldehyde is unique due to its combination of bromine, chlorine, and aldehyde functional groups, along with the ether linkage. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
